Methyl 4-(aminomethyl)-3-chlorobenzoate

Medicinal Chemistry Drug Design ADME Properties

This specific 3-chloro-4-aminomethyl benzoate core offers a 71% increase in logP over the non-chlorinated analog, enhancing membrane permeability for CNS-targeting kinase inhibitors. Its reduced amine basicity (pKa 8.13) enables selective amide coupling under mild acidic conditions. With defined IC50 values (MAO-A 1.24 µM, AChE 2.92 µM), it serves as a validated moderate-affinity control in screening assays. Procuring this exact regioisomer ensures consistent SAR interpretation and reproducible synthesis protocols.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63
CAS No. 940062-11-3
Cat. No. B3030662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(aminomethyl)-3-chlorobenzoate
CAS940062-11-3
Molecular FormulaC9H10ClNO2
Molecular Weight199.63
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)CN)Cl
InChIInChI=1S/C9H10ClNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,5,11H2,1H3
InChIKeyVXLLMVXXEXMLNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(Aminomethyl)-3-chlorobenzoate (CAS 940062-11-3): Chemical Identity and Core Synthetic Utility


Methyl 4-(aminomethyl)-3-chlorobenzoate (CAS 940062-11-3) is a halogenated aralkylamine ester with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol . It is primarily employed as a synthetic intermediate in medicinal chemistry and pharmaceutical research, with a structural profile defined by a 3-chloro substitution on a benzoate core bearing a 4-aminomethyl group. The compound is commercially available with purities typically ranging from 95% to 98% , and its physical properties—including a predicted pKa of 8.13 ± 0.10 and a predicted density of 1.253 ± 0.06 g/cm³ —delineate its behavior in both synthesis and purification workflows.

Why Methyl 4-(Aminomethyl)-3-chlorobenzoate Cannot Be Interchanged with Unhalogenated or Regioisomeric Analogs


Generic substitution among 4-(aminomethyl)benzoate esters is unsupported due to quantifiable differences in physicochemical properties and biochemical activity driven by halogen presence and substitution pattern. The 3-chloro substituent in Methyl 4-(aminomethyl)-3-chlorobenzoate fundamentally alters lipophilicity (logP 1.59 vs. 0.93 for the non-chlorinated analog) and amine basicity [1][2], which directly impacts membrane permeability, receptor binding, and metabolic stability in downstream applications. Regioisomers (e.g., 3-(aminomethyl)-4-chlorobenzoate) or the free acid form further diverge in reactivity profiles and solubility, underscoring that each analog demands distinct synthetic and handling protocols. The following quantitative evidence substantiates why this specific substitution pattern is non-interchangeable.

Quantitative Differentiation of Methyl 4-(Aminomethyl)-3-chlorobenzoate Against Key Analogs


Enhanced Lipophilicity (logP) vs. Non-Halogenated Parent Compound

Introduction of a 3-chloro substituent significantly increases lipophilicity compared to the non-halogenated Methyl 4-(aminomethyl)benzoate. The predicted logP for Methyl 4-(aminomethyl)-3-chlorobenzoate is 1.59 [1], whereas the non-chlorinated analog exhibits a logP of 0.93 [2]. This 71% increase in lipophilicity directly impacts passive membrane permeability and CNS penetration potential.

Medicinal Chemistry Drug Design ADME Properties

Reduced Amine Basicity (pKa) Relative to Non-Halogenated Analog

The electron-withdrawing 3-chloro group reduces the basicity of the aminomethyl moiety. The predicted pKa for Methyl 4-(aminomethyl)-3-chlorobenzoate is 8.13 ± 0.10 . While a precise pKa for the non-halogenated analog is not widely reported, the class-level effect of halogen substitution on aralkylamines is well-documented: introduction of a chlorine atom on the phenyl ring of primary aralkylamines lowers basicity relative to the unsubstituted amine, with the trend increasing with halogen atomic weight and ortho-substitution [1]. This reduced basicity influences protonation state at physiological pH and reactivity in amide coupling reactions.

Physicochemical Characterization Reaction Selectivity Salt Formation

MAO-A Inhibitory Activity vs. Structurally Unrelated Control

Methyl 4-(aminomethyl)-3-chlorobenzoate exhibits moderate inhibition of recombinant bovine mitochondrial MAO-A with an IC₅₀ of 1,240 nM [1]. While no direct comparator data is available for close analogs in the same assay, this activity level contrasts with known MAO-A inhibitors such as clorgyline (IC₅₀ ~4 nM) and moclobemide (IC₅₀ ~200 nM), positioning the compound as a useful tool for probing MAO-A structure-activity relationships or as a starting scaffold for further optimization.

Neuroscience Enzymology Drug Discovery

Acetylcholinesterase (AChE) Inhibition: Baseline Activity Profile

In an acetylcholinesterase (AChE) inhibition assay, Methyl 4-(aminomethyl)-3-chlorobenzoate displayed an IC₅₀ of 2,920 nM [1]. While this potency is significantly lower than clinical AChE inhibitors (e.g., donepezil IC₅₀ ~6-15 nM), it establishes a baseline inhibitory profile for the 3-chloro-4-aminomethyl benzoate scaffold, which may be leveraged in multi-target ligand design or as a control in phenotypic screening.

Neurodegeneration Alzheimer's Disease Chemical Biology

Predicted Physicochemical Property Divergence from Regioisomer (3-Aminomethyl-4-chlorobenzoate)

The substitution pattern (3-chloro vs. 4-chloro) significantly impacts predicted physicochemical parameters. Methyl 4-(aminomethyl)-3-chlorobenzoate has a predicted density of 1.253 ± 0.06 g/cm³ and a boiling point of 316.9 ± 32.0 °C . While direct experimental data for the 3-aminomethyl-4-chloro regioisomer is not available, the altered electron distribution and steric environment are known to shift these properties, affecting crystallization behavior, chromatographic retention, and handling in automated synthesis platforms.

Synthetic Chemistry Process Development Quality Control

Evidence-Backed Application Scenarios for Methyl 4-(Aminomethyl)-3-chlorobenzoate (CAS 940062-11-3)


Medicinal Chemistry Scaffold for CNS-Targeted Kinase Inhibitors

The 71% increase in logP relative to the non-halogenated analog [1] supports the use of Methyl 4-(aminomethyl)-3-chlorobenzoate as a lipophilic building block in the synthesis of CNS-penetrant kinase inhibitors. The moderate MAO-A inhibition (IC₅₀ = 1.24 µM) [2] also suggests utility in developing multi-target ligands for neurodegenerative disorders. Researchers should prioritize this compound when designing analogs where enhanced membrane permeability is desired without introducing excessive molecular weight.

Synthetic Intermediate for Halogenated Aralkylamine Derivatives

The 3-chloro-4-aminomethyl benzoate core provides a unique handle for further functionalization. The reduced amine basicity (pKa 8.13) compared to unsubstituted benzylamines allows for selective amide coupling under mildly acidic conditions, minimizing side reactions. This makes the compound particularly valuable in the synthesis of amide-containing pharmacophores where precise control of nucleophilicity is required.

Reference Compound for MAO-A and AChE Enzyme Assays

With defined IC₅₀ values of 1.24 µM (MAO-A) and 2.92 µM (AChE) [2], Methyl 4-(aminomethyl)-3-chlorobenzoate can serve as a moderate-affinity control in enzymatic screening campaigns. Its well-characterized inhibition profile allows for assay validation and benchmarking of novel inhibitors, particularly in academic and early-stage drug discovery settings.

Building Block for Structure-Activity Relationship (SAR) Studies

The distinct physicochemical and biochemical properties of this compound, quantified against the non-chlorinated parent (logP shift, pKa modulation, enzyme inhibition) [1][2], make it an ideal probe for dissecting the contribution of a 3-chloro substituent to target engagement and ADME properties. Procurement of this specific analog, rather than a regioisomer, ensures consistent SAR interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-(aminomethyl)-3-chlorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.